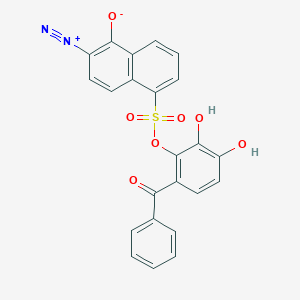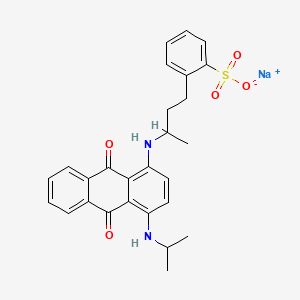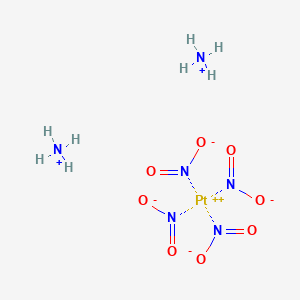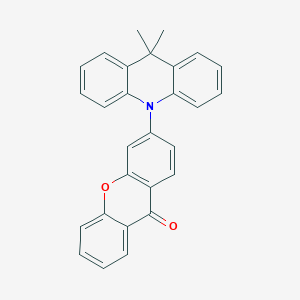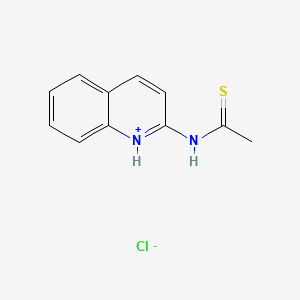
1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide is a complex organic compound with a unique structure that combines aromatic and aliphatic characteristics
Preparation Methods
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide typically involves multiple steps. The starting material is often 1-naphthylamine, which undergoes a series of reactions including halogenation, methylation, and methoxylation. The final step involves the formation of the hydrobromide salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide include:
1-Naphthylamine, 1,2,3,4-tetrahydro-: This compound lacks the dichloro, dimethyl, and methoxy groups, making it less complex.
1-Naphthylamine, 5,6,7,8-tetrahydro-: Similar in structure but with different positions of hydrogenation.
5-Amino-1,2,3,4-tetrahydronaphthalene: Another related compound with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64058-46-4 |
|---|---|
Molecular Formula |
C13H18BrCl2NO |
Molecular Weight |
355.1 g/mol |
IUPAC Name |
(6,8-dichloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;bromide |
InChI |
InChI=1S/C13H17Cl2NO.BrH/c1-16(2)11-6-4-5-8-12(11)9(14)7-10(15)13(8)17-3;/h7,11H,4-6H2,1-3H3;1H |
InChI Key |
HVHQJAWEIYUNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC2=C1C(=CC(=C2OC)Cl)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


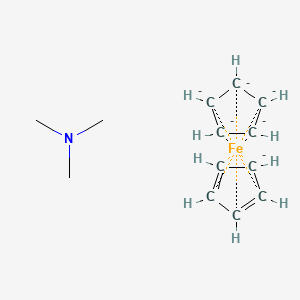


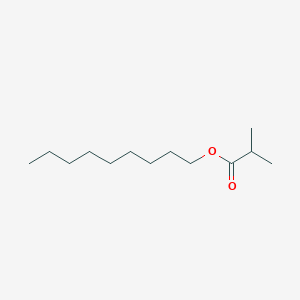
![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)

